![molecular formula C11H16N2O2 B14426472 3-[(2-Phenylethyl)amino]alanine CAS No. 80267-23-8](/img/structure/B14426472.png)
3-[(2-Phenylethyl)amino]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Phenylethyl)amino]alanine is an organic compound with the molecular formula C11H16N2O2 It is a derivative of alanine, where the amino group is substituted with a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[(2-Phenylethyl)amino]alanine is through the Strecker amino acid synthesis. This involves the reaction of an aldehyde with cyanide in the presence of ammonia, yielding an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another approach involves the use of dendrimeric intermediates in a one-pot reaction, providing a straightforward and efficient method for the synthesis of N-alkyl-β-amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, which is favored for its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylethyl)amino]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-[(2-Phenylethyl)amino]alanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Phenylethyl)amino]alanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as aromatic L-amino acid decarboxylase, which converts it into active metabolites. These metabolites can then interact with neurotransmitter receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacks the 2-phenylethyl substitution.
β-Alanine: A non-essential amino acid that differs in its side chain structure.
Uniqueness
3-[(2-Phenylethyl)amino]alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
80267-23-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-3-(2-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-10(11(14)15)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15) |
InChI Key |
CVIPGIYSOASOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


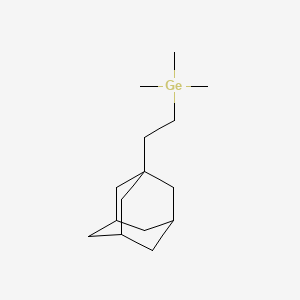
![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
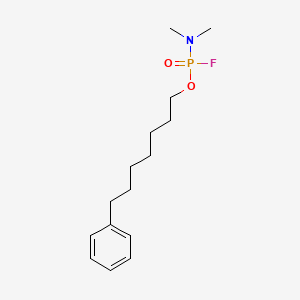
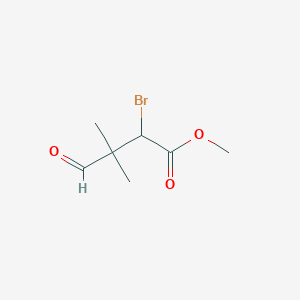

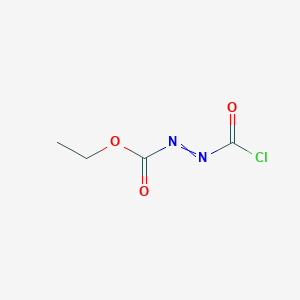
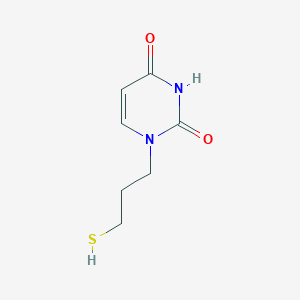
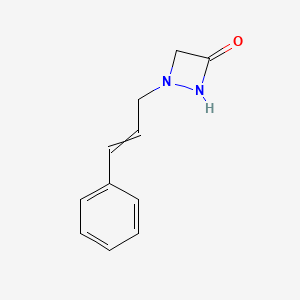
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
